tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a bromine atom, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate can be achieved through a multi-step reaction process. One common method involves the reaction of tert-butyl carbamate with a suitable brominated precursor under controlled conditions. For instance, the reaction of cyclobutylmethylamine with tert-butyl chloroformate and bromine in the presence of a base can yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced techniques may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation or reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various functionalized compounds .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the development of novel drugs and therapeutic agents due to its unique chemical structure .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can disrupt cell function and signal transduction pathways, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison: tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is unique due to its specific chemical structure, which includes a bromine atom and a carbamate moiety. This structure imparts distinct reactivity and properties compared to similar compounds. For example, tert-butyl 3-bromopropylcarbamate has a different carbon chain length and substitution pattern, leading to variations in its chemical behavior and applications .
Biological Activity
tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features including a tert-butyl group and a brominated oxohexane moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis.
The molecular formula of this compound is C12H22BrN2O4, with a molecular weight of approximately 294.23 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Covalent Bond Formation : The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
- Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing it to interact with biological molecules such as enzymes or receptors, potentially influencing metabolic pathways.
Biological Activity and Applications
Research suggests that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic processes.
- Antimicrobial Properties : Compounds in the carbamate class have shown potential antimicrobial activity, which may extend to this compound.
- Pharmaceutical Intermediates : Due to its reactivity, it serves as an intermediate in synthesizing other biologically active compounds .
Table 1: Comparative Biological Activities of Related Compounds
Research indicates that modifications in the structure, such as the presence of halogens or functional groups like ketones, can significantly influence the biological activity of carbamates.
Properties
Molecular Formula |
C11H20BrNO3 |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C11H20BrNO3/c1-5-6-8(9(14)7-12)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
InChI Key |
GMZJDVXXELYUIS-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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